Cas no 1806070-71-2 (3-Bromo-2-nitropyridine-6-methanol)
3-Bromo-2-nitropyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-nitropyridine-6-methanol
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- Inchi: 1S/C6H5BrN2O3/c7-5-2-1-4(3-10)8-6(5)9(11)12/h1-2,10H,3H2
- InChI Key: HGNFCEFGDQUIDU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CO)=NC=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- XLogP3: 0.9
- Topological Polar Surface Area: 78.9
3-Bromo-2-nitropyridine-6-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013005-250mg |
3-Bromo-2-nitropyridine-6-methanol |
1806070-71-2 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029013005-1g |
3-Bromo-2-nitropyridine-6-methanol |
1806070-71-2 | 95% | 1g |
$3,155.55 | 2022-04-01 |
3-Bromo-2-nitropyridine-6-methanol Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-Bromo-2-nitropyridine-6-methanol
Introduction to 3-Bromo-2-nitropyridine-6-methanol (CAS No. 1806070-71-2)
3-Bromo-2-nitropyridine-6-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1806070-71-2, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, featuring a brominated pyridine core with a nitro and hydroxymethyl substituents, has garnered attention due to its versatile reactivity and potential applications in synthesizing biologically active molecules.
The molecular structure of 3-Bromo-2-nitropyridine-6-methanol consists of a pyridine ring substituted at the 3-position with a bromine atom, at the 2-position with a nitro group, and at the 6-position with a hydroxymethyl group. This arrangement imparts unique electronic and steric properties, making it a valuable building block for further chemical modifications. The presence of both electrophilic (nitro and bromine) and nucleophilic (hydroxymethyl) sites allows for diverse synthetic pathways, enabling the construction of complex heterocyclic scaffolds.
In recent years, 3-Bromo-2-nitropyridine-6-methanol has been extensively studied for its role in drug discovery and development. The pyridine moiety is a common pharmacophore in many therapeutic agents, contributing to interactions with biological targets such as enzymes and receptors. The bromine atom serves as a versatile handle for cross-coupling reactions, while the nitro group can be reduced to an amine or further functionalized. The hydroxymethyl group provides opportunities for etherification, esterification, or other transformations that can enhance the solubility and bioavailability of derived compounds.
One of the most compelling applications of 3-Bromo-2-nitropyridine-6-methanol is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. Researchers have leveraged the compound's structural features to develop novel inhibitors targeting specific kinases. For instance, derivatives of 3-Bromo-2-nitropyridine-6-methanol have been explored as inhibitors of Janus kinases (JAKs), which play a pivotal role in inflammatory responses. By modifying the substituents on the pyridine ring, scientists have been able to fine-tune the binding affinity and selectivity of these inhibitors.
Another area where 3-Bromo-2-nitropyridine-6-methanol has shown promise is in the development of antiviral agents. The pyridine scaffold is well-suited for interacting with viral proteases and polymerases, making it an attractive scaffold for designing inhibitors. Recent studies have demonstrated that compounds derived from 3-Bromo-2-nitropyridine-6-methanol can disrupt viral replication cycles by inhibiting key enzymes involved in viral genome synthesis. These findings highlight the compound's potential as a lead molecule for antiviral drug development.
The agrochemical industry has also benefited from the use of 3-Bromo-2-nitropyridine-6-methanol as an intermediate. Pyridine-based compounds are widely used in pesticides due to their ability to interact with biological targets in pests while minimizing toxicity to non-target organisms. Researchers have synthesized novel herbicides and fungicides incorporating derivatives of 3-Bromo-2-nitropyridine-6-methanol, demonstrating its importance in sustainable agriculture.
The synthetic methodologies employed in preparing 3-Bromo-2-nitropyridine-6-methanol are equally noteworthy. The compound can be synthesized through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the bromination of 2-nitropyridine followed by selective methylation at the 6-position. Alternatively, direct functionalization of pre-existing pyridine derivatives can be employed, leveraging palladium-catalyzed cross-coupling reactions to introduce the bromine and nitro groups efficiently.
The role of computational chemistry in optimizing synthetic routes for 3-Bromo-2-nitropyridine-6-methanol cannot be overstated. Molecular modeling techniques have been used to predict reaction outcomes and identify optimal conditions for synthesis. These predictions help researchers minimize trial-and-error experimentation, reducing both time and costs associated with drug discovery programs.
In conclusion, 3-Bromo-2-nitropyridine-6-methanol (CAS No. 1806070-71-2) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this compound is likely to grow further.
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